molecular formula C13H15N3O3S B2716334 1-ethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide CAS No. 1170483-20-1

1-ethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2716334
CAS No.: 1170483-20-1
M. Wt: 293.34
InChI Key: ZWQADSVJDMCZPJ-UHFFFAOYSA-N
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Description

1-ethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms The compound also features an ethyl group, a methylsulfonyl group, and a carboxamide group attached to the pyrazole ring

Scientific Research Applications

1-ethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Attachment of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through sulfonation reactions using methylsulfonyl chloride and a base.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the corresponding carboxylic acid with an amine or ammonia in the presence of a coupling agent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, bases, acids, and other nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

1-ethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

    This compound analogs: Compounds with similar structures but different substituents on the pyrazole ring or phenyl group.

    Other pyrazole derivatives: Compounds with different functional groups attached to the pyrazole ring, such as pyrazole-3-carboxylic acid or pyrazole-3-carboxylate esters.

Properties

IUPAC Name

1-ethyl-N-(4-methylsulfonylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-3-16-9-8-12(15-16)13(17)14-10-4-6-11(7-5-10)20(2,18)19/h4-9H,3H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQADSVJDMCZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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